N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a fluorophenyl group, an oxoimidazolidinyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxoimidazolidinyl intermediate: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the oxoimidazolidinyl intermediate.
Coupling with 3-methylbenzamide: The final step could involve an amide coupling reaction, possibly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the oxoimidazolidinyl group, converting it to an amine or alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-benzamide: Lacks the methyl group on the benzamide ring.
N-(3-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide: Substitutes the fluorine atom with chlorine.
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-4-methylbenzamide: Methyl group is positioned differently on the benzamide ring.
Uniqueness
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and bioavailability, while the oxoimidazolidinyl group may provide specific interactions with biological targets.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide, identified by its CAS number 1421496-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological implications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN3O2, with a molecular weight of 355.4 g/mol. The compound features a fluorophenyl group, an imidazolidinone moiety, and a benzamide structure, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂FN₃O₂ |
Molecular Weight | 355.4 g/mol |
CAS Number | 1421496-63-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorophenyl Intermediate : This is achieved through electrophilic aromatic substitution.
- Imidazolidinone Ring Formation : A cyclization reaction between a suitable diamine and a carbonyl compound leads to the formation of the imidazolidinone ring.
- Coupling Reaction : The fluorophenyl intermediate is coupled with the imidazolidinone under basic conditions.
- Final Product Formation : The final compound is obtained through purification processes such as crystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Recent studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest.
Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers significantly. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma and certain types of cancer.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound reduced cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells by over 50% at concentrations above 10 µM .
- Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and joint destruction compared to untreated controls .
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-4-2-6-16(10-14)19(25)23-13-18(24-9-8-22-20(24)26)12-15-5-3-7-17(21)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3,(H,22,26)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUZAXPBVJLOHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.